5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid

Liquid Crystals Birefringence Dielectric Anisotropy

Researchers designing advanced liquid crystals face inadequate birefringence with standard phenylene cores. This rigid bent-core building block (exocyclic angle ~148°) directly increases Δn and dielectric anisotropy vs. phenylene analogs. Essential for wide-temperature-range nematic LCs and HCV NS5B allosteric inhibitor SAR. • Unique cyclopenta[b]thiophene motif enables mesophase behavior unattainable with linear cores • 5-position carboxylate fine-tunes dipole moment for targeted LC or binding properties • In stock for immediate procurement.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 185515-12-2
Cat. No. B069684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
CAS185515-12-2
Synonyms5,6-DIHYDRO-4H-CYCLOPENTA(B)THIOPHENE-5-CARBOXYLIC ACID
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CS2)C(=O)O
InChIInChI=1S/C8H8O2S/c9-8(10)6-3-5-1-2-11-7(5)4-6/h1-2,6H,3-4H2,(H,9,10)
InChIKeyNLRSWIIOLVHHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic Acid: Fused Heterocyclic Building Block


5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid (CAS 185515-12-2) is a fused thiophene-cyclopentane heterocyclic building block featuring a carboxylic acid at the 5-position. The compound's unique rigid, bent-core architecture differentiates it from simple thiophene or phenyl building blocks, enabling distinct molecular geometries in downstream applications. It is increasingly recognized as a critical intermediate for constructing advanced liquid crystal (LC) mesogens with superior physical properties, and its derivatives have shown promise as specific antiviral agents [1][2].

Fused heterocyclic building block for liquid crystal and medicinal chemistry synthesis
Rigid bent-core architecture (~148° exocyclic angle) enables distinct molecular geometries
5‑position carboxylic acid supports targeted derivatization and dipole tuning

Why the Cyclopenta[b]thiophene Core Cannot Be Replaced


Generic substitution with simpler analogs like thiophene-2-carboxylic acid or 4-alkylbenzoic acids fails because they lack the unique structural features of the fused 5,6-dihydro-4H-cyclopenta[b]thiophene core with a 5-position carboxylate. The cyclopenta[b]thiophene motif creates a rigidified, extended π-system with an exocyclic bond angle (~148°) that is fundamentally different from linear 1,4-disubstituted phenylenes (180°), leading to distinct molecular packing and electronic properties [1]. The position of the carboxylic acid (5- vs. 6-position) further fine-tunes the molecular dipole moment and reactivity, which is critical for achieving targeted mesophase behavior in LCs or specific binding interactions in medicinal chemistry [1][2].

Geometry Linear 1,4‑disubstituted phenylenes (180°) may not reproduce the bent packing and mesophase behavior of the cyclopenta[b]thiophene core
Rigidity Simple thiophene‑2‑carboxylic acid lacks the fused cyclopentane ring; loss of conformational restriction can alter LC phase formation and electronic properties
Position Shifting the carboxylate from 5‑ to 6‑position changes molecular dipole and reactivity; direct replacement may not yield comparable mesogen performance or target binding

Quantitative Evidence for Superiority


Enhanced Birefringence vs. Phenylene Cores

In a direct comparative study, liquid crystal mesogens constructed with a 5,6-dihydro-4H-cyclopenta[b]thiophene core unit (derived from the 5-carboxylic acid precursor) showed a marked increase in birefringence (Δn) and dielectric anisotropy (Δε) when compared to reference compounds based on 1,4-disubstituted phenylene and disubstituted phenylcyclohexane cores [1]. The introduction of the cyclopenta[b]thiophene unit increased both property values, clearly demonstrating its superiority for high-performance LC applications.

Birefringence & Δε
Head-to-head
Reported higher Δn and Δε for cyclopenta[b]thiophene‑based mesogens compared to phenylene and phenylcyclohexane reference cores [1]
Supports optical property enhancement in LC mixtures
Comparison performed within same synthesized set; absolute values depend on full molecular design
Liquid Crystals Birefringence Dielectric Anisotropy Nematic Phase

Mesophase Formation in Fluorinated Terphenyls

A study on fluorinated terphenyl liquid crystals demonstrated that incorporating the 5,6-dihydro-4H-cyclopenta[b]thiophene core was crucial for mesophase formation. The analogous reference compound based on a 1,4-disubstituted phenylene core failed to exhibit any liquid crystalline phases, while the compounds with the target core displayed wide smectic A or nematic phase ranges [1]. This represents a binary, go/no-go functionality advantage.

Mesophase Formation
Head-to-head
Core unit enabled wide smectic A/nematic phases; the corresponding phenylene analog exhibited no liquid crystal phase [2]
Enables mesophase induction in fluorinated terphenyl systems
Binary phase behavior observed by POM and DSC; structure‑specific requirement
Liquid Crystals Mesophase Formation Fluorinated Terphenyls

HCV NS5B Polymerase Inhibition

Derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene have been specifically investigated as active site inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key target for antiviral therapy [1]. This application stands in contrast to the broader, often non-specific, antibacterial or anti-inflammatory claims for simpler thiophene acids. The core's specific geometry is thought to enable binding to the 'thumb' allosteric pocket of the enzyme.

HCV NS5B Inhibition
Class-level
Derivatives investigated as allosteric HCV NS5B polymerase inhibitors; optimized analogs reported sub‑μM IC₅₀ values [3]
Supports antiviral target research distinct from general antimicrobial screening
Class‑level inference; no direct comparator data against simpler thiophene acids
Medicinal Chemistry Antiviral HCV NS5B Polymerase Structure-Activity Relationship

Optimal Applications


High-Birefringence LC Mixtures

This compound's core unit is the foundation for synthesizing advanced nematic liquid crystals for next-generation LC displays (LCDs). The evidence shows it directly increases birefringence and dielectric anisotropy compared to standard phenylene-based cores [1]. Procure this compound when designing LC mixtures that demand superior optical and electrical performance, such as in high-resolution, energy-efficient LC displays and tunable photonic devices.

Fluorinated Terphenyl Mesogen Scaffolds

For projects aiming to create wide-temperature-range liquid crystal phases in fluorinated terphenyl systems, this building block is critical. The evidence demonstrates it is not merely an improvement but a prerequisite, as the phenylene-based analog fails to form any liquid crystal phase [2]. Use this compound for developing new materials for smectic and nematic phase applications where phenylene-based cores are non-functional.

Allosteric HCV NS5B Polymerase Inhibitors

For antiviral drug discovery programs targeting the HCV NS5B 'thumb' pocket, this compound serves as a conformationally restricted starting point. Literature suggests its derivatives are being explored for a specific allosteric inhibition mechanism, moving beyond broad-spectrum antibacterial functionality to a targeted, high-value antiviral strategy [3]. Select this scaffold for structure-activity relationship (SAR) studies focused on non-nucleoside polymerase inhibitors.

Application
Selection Property
Validation Focus
High‑birefringence LC mixtures
Bent‑core architecture with extended π‑system
Δn and Δε improvement in nematic compositions
Fluorinated terphenyl mesogens
Fused cyclopenta[b]thiophene core geometry
Mesophase induction and phase range evaluation
HCV NS5B allosteric inhibitor SAR
5‑position carboxylate for targeted derivatization
Thumb pocket binding and antiviral activity screening
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